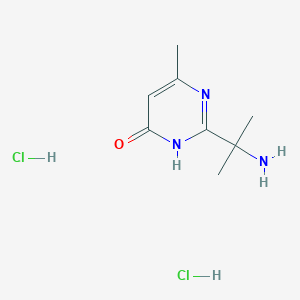
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole (CFPNB) is a synthetic compound that has been studied for a variety of applications, ranging from drug research and development to laboratory experiments. CFPNB is a member of the benzimidazole family, and has been found to possess a variety of properties that make it a promising compound for scientific research. In
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications, including drug development and laboratory experiments. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to the inhibition of their activity. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to bind to the enzyme acetylcholinesterase, leading to the inhibition of its activity.
Biochemical and Physiological Effects
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess a variety of biochemical and physiological effects. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess inhibitory effects on protein kinases and the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a promising compound for laboratory experiments due to its ability to bind to certain proteins and enzymes, leading to the inhibition of their activity. However, there are some limitations to its use in laboratory experiments. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a synthetic compound, and its long-term effects on the body are not yet known. Additionally, the compound is not easily obtainable, and its synthesis requires special equipment and techniques.
Zukünftige Richtungen
Due to its promising properties, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has a number of potential future directions. For example, further research can be conducted to explore the long-term effects of the compound on the body. Additionally, further research can be conducted to explore the potential applications of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole in drug development, such as its use as an anti-inflammatory, anti-cancer, or anti-tumor agent. Finally, further research can be conducted to explore the potential for 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole to be used as an inhibitor of protein kinases and the enzyme acetylcholinesterase.
Synthesemethoden
The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been reported in the literature. The method involves the reaction of 4-fluorophenyl isocyanate with 2-chloromethyl-5-nitrobenzimidazole in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction is carried out at temperatures ranging from 60-80°C, and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCAPFWHPHTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(5-methylfuran-2-yl)methyl]docosanamide](/img/structure/B2677394.png)
![3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2677395.png)




![3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2677401.png)